molecular formula C14H16N2O3 B7518077 Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B7518077
M. Wt: 260.29 g/mol
InChI Key: UHEMKHLBOOZUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, also known as BMPC or 3-Benzyloxy-1-methyl-4-pyrazolecarboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, this compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, which are both involved in the inflammatory response. Additionally, this compound has also been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a new drug candidate. This compound has been found to exhibit several promising properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activity. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.

Future Directions

There are several potential future directions for research on Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate. One area of research could be focused on further exploring the antitumor activity of this compound and its potential as a chemotherapeutic agent. Additionally, more studies could be conducted to investigate the anti-inflammatory, antimicrobial, and antioxidant properties of this compound and their potential applications in the development of new drugs. Finally, research could be conducted to explore the toxicity and side effects of this compound, which would be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester with benzyl alcohol in the presence of a catalyst. This compound has been found to exhibit antitumor, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects.

Scientific Research Applications

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research has been in the development of new drugs. This compound has been found to exhibit antitumor activity, and several studies have been conducted to explore its potential as a chemotherapeutic agent. Additionally, this compound has also been found to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs in these areas.

properties

IUPAC Name

ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEMKHLBOOZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623247
Record name Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111493-88-0
Record name Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (25.50 g), benzyl bromide (17.8 ml), potassium carbonate (31.10 g) and N,N-dimethylformamide (250 ml) was stirred overnight at 50° C. The reaction mixture was poured into water and the mixture was extracted with ethyl acetate. The ethyl acetate layer was dilute hydrochloric acid, washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and ethyl 3-benzyloxy-1-methyl-1H-pyrazole-4-carboxylate (31.90 g, yield 82%) was obtained as a colorless crystal from a fraction eluted with ethyl acetate-hexane (1:1, volume ratio) and recrystallized from ethyl acetate-hexane. melting point: 66–67° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.